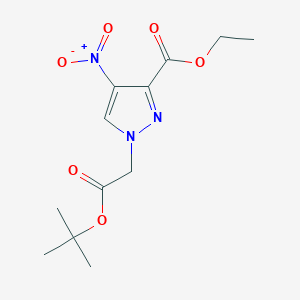
Ethyl 1-(2-tert-butoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate
Übersicht
Beschreibung
Ethyl 1-(2-tert-butoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate, also known as EBPC, is an organonitrogen compound that can be used as a synthetic intermediate in the production of various pharmaceuticals, agrochemicals, and other specialty chemicals. EBPC is a highly reactive compound, and its reactivity can be used to synthesize a wide range of compounds. EBPC is also used as an enzyme inhibitor, and its ability to interact with enzymes can be used to study enzyme-catalyzed reactions and to develop new drugs. In
Wissenschaftliche Forschungsanwendungen
Electrochemiluminescence in Metal Organic Frameworks
Ethyl 1-(2-tert-butoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate and its derivatives have been studied for their potential in creating highly efficient electrochemiluminescence (ECL) via transition metal complexes. These complexes, synthesized using a one-pot hydrothermal method, have shown intense ECL properties in solution, which could be significant for various applications in bioimaging and sensors. The detailed study by Feng et al. (2016) highlights the structural and spectroscopic characterization of these complexes, demonstrating their potential in ECL applications (Feng et al., 2016).
Innovative Synthetic Routes
The compound has been pivotal in the development of new synthetic pathways for related chemical structures. Zhai et al. (2013) described a one-pot approach to synthesize ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates, showcasing a convenient method for accessing highly crowded frameworks, which are significant in drug discovery. This process involves Claisen condensation and a Knorr reaction sequence, indicating the versatility of this compound derivatives in facilitating complex chemical syntheses (Zhai et al., 2013).
Antioxidant Properties and Structural Analysis
A notable study by Naveen et al. (2021) focused on the synthesis and characterization of a novel pyrazole derivative, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. The research provides insights into the compound's antioxidant properties, crystal structure, and theoretical calculations, which could be beneficial for understanding its potential in pharmacological applications. This work highlights the multifaceted applications of this compound derivatives in medicinal chemistry and materials science (Naveen et al., 2021).
Eigenschaften
IUPAC Name |
ethyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-nitropyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O6/c1-5-20-11(17)10-8(15(18)19)6-14(13-10)7-9(16)21-12(2,3)4/h6H,5,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZXYSQDVPZRJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1[N+](=O)[O-])CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine](/img/structure/B1407070.png)
methylamine](/img/structure/B1407074.png)
amine](/img/structure/B1407075.png)









amine](/img/structure/B1407091.png)